molecular formula C11H20BrClO B108357 11-Bromoundecanoyl chloride CAS No. 15949-84-5

11-Bromoundecanoyl chloride

Cat. No.: B108357
CAS No.: 15949-84-5
M. Wt: 283.63 g/mol
InChI Key: QWHOIFRYXGBPRO-UHFFFAOYSA-N
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Description

11-Bromoundecanoyl chloride is an organic compound with the molecular formula C11H20BrClO. It is a derivative of undecanoic acid, where the terminal carboxylic acid group is converted to an acyl chloride and a bromine atom is attached to the terminal carbon. This compound is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Bromoundecanoyl chloride is typically synthesized from 11-bromoundecanoic acid. The most common method involves the reaction of 11-bromoundecanoic acid with thionyl chloride. The reaction is carried out by adding thionyl chloride to 11-bromoundecanoic acid in a round-bottom flask, followed by refluxing the mixture at 70°C for several hours. The excess thionyl chloride is then removed under reduced pressure to yield this compound as a clear oil .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 11-Bromoundecanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to 11-bromoundecanol using reducing agents like lithium aluminum hydride.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran at low temperatures.

    Coupling Reactions: Organometallic reagents like Grignard reagents or organolithium compounds are used under inert atmosphere conditions.

Major Products Formed:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Alcohols: Formed from reduction reactions.

    Coupled Products: Formed from coupling reactions with organometallic reagents.

Scientific Research Applications

11-Bromoundecanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-bromoundecanoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further diversifying the range of products that can be synthesized.

Comparison with Similar Compounds

    11-Bromoundecanoic Acid: The precursor to 11-bromoundecanoyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride.

    11-Bromoundecanol: The reduced form of this compound, containing a hydroxyl group instead of an acyl chloride.

    11-Chloroundecanoyl Chloride: Similar in structure but with a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to the presence of both an acyl chloride group and a bromine atom, which provides distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

11-bromoundecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHOIFRYXGBPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065975
Record name Undecanoyl chloride, 11-bromo-
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Molecular Weight

283.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15949-84-5
Record name 11-Bromoundecanoyl chloride
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Record name Undecanoyl chloride, 11-bromo-
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Record name Undecanoyl chloride, 11-bromo-
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Record name Undecanoyl chloride, 11-bromo-
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Record name 11-bromoundecanoyl chloride
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Record name 11-Bromoundecanoyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 11-bromoundecanoic acid (10.00 g, 37.7 mmol) dissolved in CH2Cl2 (30 mL) was slowly added to a solution of SOCl2 (7.0 mL, 94.0 mmol) in CH2Cl2 (25 mL). The mixture was refluxed for 5 h, then concentrated in vacuo to give 11-bromoundecanoyl chloride, which was used without further purification:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

11-Bromoundecanoic acid (400 g) was added to thionyl chloride (600 ml) and the solution heated at 80° for 0.5 hour. The thionyl chloride was distilled off and the dark oily residue distilled in vacuo to give 11-bromoundecanoyl chloride, b.p. 144°, 0.7 mm Hg, (346.8 g, 81%).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

20.0 g of 11-bromoundecanoic acid (0.0754 mol) are placed in 20 ml dichloromethane in the presence of 0.28 g DMF (0.05 eq). The reaction mixture is heated to reflux and 10.68 g of thionyl chloride (0.0905 mol) are added drop wise over a period of 1 h 40 min at 39° C. After 3 h at 39° C. the reaction mixture is cooled down to r.t. and evaporated to dryness, yielding to 7.9 g of the expected compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step Two
Quantity
10.68 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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